5-Cyclohexylisoxazole
Description
Properties
CAS No. |
109831-64-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclohexyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2 |
InChI Key |
CZYGREPZDBWONZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=NO2 |
Canonical SMILES |
C1CCC(CC1)C2=CC=NO2 |
Synonyms |
Isoxazole, 5-cyclohexyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds:
5-Cyclohexylisoxazole Molecular Formula: C₉H₁₃NO Substituents: Cyclohexyl at C3.
2-Cyclohexyl-5-phenyloxazole (CAS 18860-06-5) Molecular Formula: C₁₅H₁₇NO Substituents: Cyclohexyl at C2, phenyl at C4.
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl acetic acid (Ciclopirox Related Compound A) Molecular Formula: C₁₂H₁₉NO₃ Substituents: Cyclohexyl at C3, methyl and acetic acid groups at C5. Key Features: The dihydroisoxazole core and polar acetic acid group increase hydrophilicity, contrasting with the aromatic this compound .
4-Acylisoxazoles
- Example : 4-Formylisoxazole
- Key Features : Electron-withdrawing acyl groups at C4 shorten the C5-O1 bond (1.351–1.362 Å in gas-phase calculations), whereas 5-substituted derivatives like this compound exhibit distinct electronic profiles due to substituent position .
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C5: Cyclohexyl | C₉H₁₃NO | 151.21 | Steric bulk, lipophilic |
| 2-Cyclohexyl-5-phenyloxazole | C2: Cyclohexyl, C5: Phenyl | C₁₅H₁₇NO | 227.30 | Aromatic, medicinal intermediate |
| Ciclopirox Related Compound A | C3: Cyclohexyl, C5: Methyl/acetic acid | C₁₂H₁₉NO₃ | 225.28 | Hydrophilic, dihydroisoxazole core |
| 4-Formylisoxazole | C4: Formyl | C₄H₃NO₂ | 97.07 | Electron-withdrawing, planar structure |
Reactivity Insights:
- The 5-position substituent in isoxazoles generally dictates reactivity. For example, this compound’s bulk may hinder nucleophilic attacks at C4, whereas electron-withdrawing groups in 4-acylisoxazoles activate the ring for further functionalization .
Q & A
Q. How can researchers align their findings with PRISMA standards for systematic reviews on isoxazole derivatives?
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